molecular formula C10H7N3O B12890404 2-(1H-benzo[d]imidazol-2-yl)oxazole

2-(1H-benzo[d]imidazol-2-yl)oxazole

Cat. No.: B12890404
M. Wt: 185.18 g/mol
InChI Key: XTROYEIIBGPWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzo[d]imidazol-2-yl)oxazole is a heterocyclic hybrid compound comprising a benzimidazole core fused with an oxazole ring. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. The oxazole moiety enhances metabolic stability and binding affinity to biological targets, as seen in acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition studies . Synthetically, this compound is often functionalized at the oxazole and benzimidazole positions to optimize pharmacological properties, as demonstrated in recent hybrid derivatives (e.g., nitro-, chloro-, and methoxy-substituted analogs) .

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-1,3-oxazole

InChI

InChI=1S/C10H7N3O/c1-2-4-8-7(3-1)12-9(13-8)10-11-5-6-14-10/h1-6H,(H,12,13)

InChI Key

XTROYEIIBGPWRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-2-yl)oxazole typically involves the formation of the benzimidazole ring followed by the construction of the oxazole ring. One common method involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole core. This is followed by cyclization with appropriate reagents to form the oxazole ring.

For example, the reaction of o-phenylenediamine with formic acid under acidic conditions can yield benzimidazole, which can then be further reacted with α-haloketones to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-2-yl)oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the benzimidazole or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole-2-carboxylic acid derivatives, while substitution reactions can yield various substituted benzimidazole or oxazole derivatives .

Scientific Research Applications

2-(1H-benzo[d]imidazol-2-yl)oxazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, benzimidazole derivatives are known to inhibit the activity of certain enzymes involved in cell division, making them potential anticancer agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The molecular formula of 2-(1H-benzo[d]imidazol-2-yl)oxazole is C₁₀H₇N₃O (molecular weight: 201.19 g/mol ). Key comparisons with structurally related compounds are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Tautomerism/Solubility Reference
This compound C₁₀H₇N₃O 201.19 None (parent structure) Tautomerism in DMSO observed
5-(1H-Imidazol-2-yl)oxazole C₆H₅N₃O 135.12 None Not reported
Benzimidazole-urea derivative (3a) C₂₀H₁₆N₄O 328.37 Phenyl Soluble in DMSO
(E)-4-(3-Nitrophenyl)oxazole hybrid 10 C₂₅H₁₈N₆O₃S 482.51 3-Nitrophenyl, thioether Moderate solubility in ethanol

Key Observations :

  • The benzimidazole-oxazole hybrid has a higher molecular weight and aromaticity than simpler imidazole-oxazole analogs (e.g., 5-(1H-imidazol-2-yl)oxazole), enhancing its binding to hydrophobic enzyme pockets .
  • Tautomeric equilibria in DMSO (e.g., ketimine vs. enolimine forms) may influence reactivity and bioactivity, as seen in benzimidazole derivatives .

Key Observations :

  • Hybrid derivatives (e.g., compounds 9–13) achieve higher yields (68–79%) compared to triazine analogs, likely due to optimized condensation conditions .
  • Urea derivatives require stringent anhydrous conditions, limiting scalability compared to one-pot hybrid syntheses .

Key Observations :

  • The target compound’s hybrids exhibit potent AChE inhibition (IC₅₀: 0.89 μM), outperforming many urea derivatives in antimicrobial assays .
  • Nitro-substituted analogs (e.g., compound 10) show enhanced activity due to improved electron-deficient aromatic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.